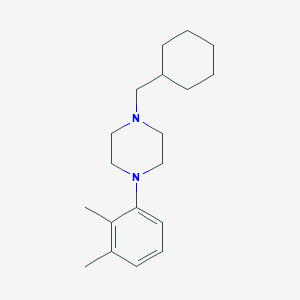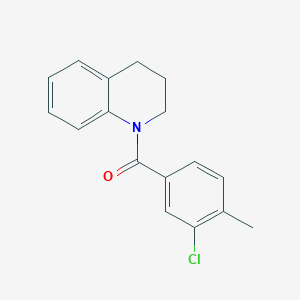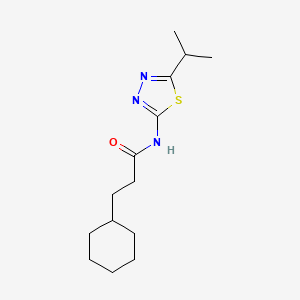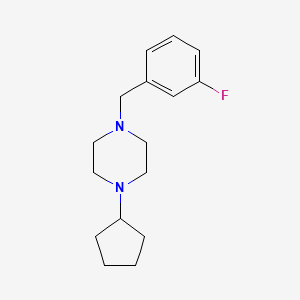
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide, also known as CFMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been found to have potential applications in various areas of scientific research, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it has been proposed that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cancer cell growth and invasion, and reducing inflammation. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various areas of scientific research. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide research, including exploring its potential applications in cancer therapy, antimicrobial activity, and anti-inflammatory effects. Further studies are needed to fully understand the mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide and its potential side effects. Additionally, research is needed to develop more efficient synthesis methods for 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide and to improve its solubility in water for use in various experiments.
Conclusion
In conclusion, 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide is a chemical compound with potential applications in various areas of scientific research, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments, but its limitations include its limited solubility in water. Further research is needed to fully understand the potential of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide and its applications in scientific research.
Synthesemethoden
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide involves the reaction of 4-chloro-2-formylphenol and 4-methylaniline in the presence of acetic anhydride and triethylamine. This method has been optimized to yield high purity and yield of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide, which is essential for its use in scientific research.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-2-5-14(6-3-11)18-16(20)10-21-15-7-4-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRTZGWAQDQECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)


![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)
![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)